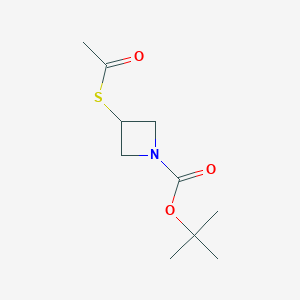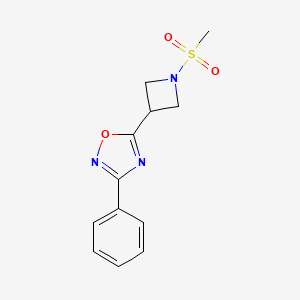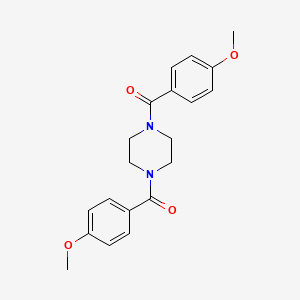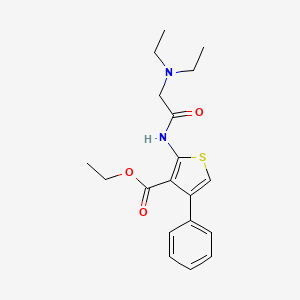
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3S and a molecular weight of 231.32 g/mol . It is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with an acetylthio group and a tert-butyl ester group.
Applications De Recherche Scientifique
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive acetylthio group.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions for Tert-butyl 3-(acetylthio)azetidine-1-carboxylate are not specified in the search results. The compound’s future applications would depend on ongoing research and development efforts in relevant fields. It’s worth noting that related compounds are being studied for their potential uses in the synthesis of new heterocyclic amino acid derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(acetylthio)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with acetylthio compounds under controlled conditions. One common method involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with potassium thioacetate in the presence of a suitable solvent . The reaction is usually carried out at room temperature and monitored using techniques such as gas chromatography (GC) to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of tert-butyl 3-(acetylthio)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding azetidine derivative.
Substitution: The acetylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Azetidine derivatives without the acetylthio group.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(acetylthio)azetidine-1-carboxylate involves its interaction with biological molecules through its reactive acetylthio group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific biological context and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an acetylthio group.
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate: Contains a cyanomethylene group instead of an acetylthio group.
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Features a hydroxymethyl group instead of an acetylthio group.
Uniqueness
tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate is unique due to its acetylthio group, which imparts specific reactivity and potential for covalent modification of biological molecules. This makes it particularly useful in applications involving enzyme inhibition and protein modification, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
tert-butyl 3-acetylsulfanylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7(12)15-8-5-11(6-8)9(13)14-10(2,3)4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTWTOSRADIIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)
![1-[(Pyridin-2-yl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2705286.png)
![4-(dimethylsulfamoyl)-N-(4-{2-[4-(dimethylsulfamoyl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2705288.png)

![2,5-dimethyl-N-{[2-(thiophen-3-yl)phenyl]methyl}furan-3-carboxamide](/img/structure/B2705291.png)
![ethyl (2Z)-3,4-dimethyl-2-[(naphthalene-1-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2705293.png)
![N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2705295.png)

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2705305.png)
